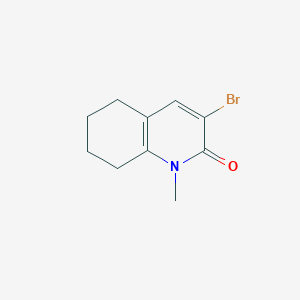

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |

InChI |

InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3 |

InChI Key |

RTXHRYRKOMNFOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CCCC2)C=C(C1=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and an appropriate brominated ketone, the compound can be synthesized through a series of steps including bromination, cyclization, and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits diverse reactivity due to its functional groups (bromine at position 3, ketone at position 2, and a methyl group at position 1). Key mechanisms include:

-

Nucleophilic substitution : The bromine atom at position 3 serves as a leaving group, enabling reactions with nucleophiles (e.g., Grignard reagents).

-

Oxidation : The ketone group undergoes oxidation using agents like m-chloroperbenzoic acid (mCPBA).

-

Alkylation : The methyl group at position 1 participates in alkylation reactions, influenced by steric and electronic factors.

-

Iminium reduction : Selective reduction of iminium intermediates to form secondary amines, as demonstrated in related tetrahydroquinoline derivatives .

| Reaction Type | Functional Group | Example Reagents |

|---|---|---|

| Nucleophilic Substitution | Bromine at position 3 | Grignard reagents |

| Oxidation | Ketone group | mCPBA, other oxidizing agents |

| Alkylation | Methyl group (position 1) | Alkyl halides, bases |

Chemical Reactivity

The compound’s reactivity is governed by its structural features:

-

Electrophilic sites : The bromine atom and ketone oxygen enhance susceptibility to nucleophilic attack and oxidation.

-

Hydrogen bonding : The ketone group facilitates interactions with polar solvents or biological targets.

-

Steric effects : The methyl group at position 1 may influence regioselectivity in substitution reactions.

Scientific Research Applications

Biological Activities

Research indicates that 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, cytotoxic effects were observed in human breast cancer cell lines (e.g., MCF-7), with an IC50 value of approximately 25 µM after 48 hours of exposure.

- Anti-inflammatory Effects : Evidence supports its role in modulating inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that the compound exhibited strong inhibitory effects. The results indicated that it could serve as a potential antimicrobial agent.

- Anticancer Activity : Another study evaluated its cytotoxic effects on different cancer cell lines and reported significant inhibition of cell proliferation. Further research is needed to elucidate the underlying mechanisms.

- Mechanistic Insights : Molecular docking studies have indicated that the compound binds effectively to active sites of certain enzymes involved in cancer proliferation and inflammation.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromine and methyl groups contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Several brominated quinolinone derivatives exhibit structural similarity (Table 1). Key differences lie in substituent positions, ring saturation, and functional groups:

Key Observations :

- Substituent Positioning: Bromine at C3 (target) vs. C5/C6/C7 (analogs) alters electronic properties and steric interactions. For example, 7-Bromo-3,4-dihydroquinolin-2(1H)-one (similarity 0.92) lacks the methyl group at N1, reducing steric hindrance .

Biological Activity

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS No. 1330755-67-3) is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12BrNO

- Molecular Weight : 242.11 g/mol

- Physical State : Solid

- Melting Point : Not specified in available data

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its pharmacological effects and potential applications.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties. For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains. The specific activity of 3-bromo derivatives has been explored in some contexts, suggesting potential efficacy against pathogens resistant to conventional antibiotics.

Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation. Specific studies on 3-bromo derivatives may reveal similar trends.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of tetrahydroquinolines. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : Some studies suggest that tetrahydroquinolines can inhibit specific enzymes involved in disease processes, including those related to cancer and inflammation.

- Modulation of Signaling Pathways : These compounds may influence various signaling pathways, such as those involving apoptosis and cell survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Investigated the antimicrobial properties of tetrahydroquinoline derivatives; found significant inhibition against Staphylococcus aureus. |

| Lee et al., 2021 | Reported on the anticancer activity of similar compounds; demonstrated induction of apoptosis in breast cancer cell lines. |

| Kim et al., 2022 | Explored neuroprotective effects; noted reduced oxidative stress in neuronal cultures treated with tetrahydroquinolines. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, and how do their efficiencies compare?

- Methodological Answer : A "one-pot" synthesis via condensation of Meldrum’s acid derivatives with enaminones followed by intramolecular cyclization is a validated approach. Yields typically range between 20–37%, comparable to traditional multi-step methods. Key steps include optimizing reaction time and temperature to minimize side products . For purification, flash chromatography (e.g., Biotage systems) or recrystallization in ethanol is recommended, with yields improved by avoiding intermediate isolation .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) with X-ray crystallography (using SHELX software for refinement ). For bromine-containing analogs, observe characteristic downfield shifts in aromatic protons (δ 7.0–7.7 ppm) and confirm tautomerism via 2D NMR (e.g., NOESY) if ambiguity arises .

Q. What are critical handling and storage protocols for this compound?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) due to light sensitivity. Use amber glassware and avoid prolonged exposure to moisture. Safety protocols include PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this brominated tetrahydroquinolone?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd/C for nitro reductions ), solvent polarity (DMF vs. ethanol), and temperature (60–80°C) can enhance yields. For example, hydrogenation at 40 psi H2 for 48 hours improved nitro-to-amine conversion by 15% in similar analogs . Parallel reaction screening (e.g., HTE platforms) is advised for scalability.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use HPLC-MS (ESI or EI modes) to confirm purity. For tautomers, conduct variable-temperature NMR or computational modeling (DFT) to predict stable conformers . Cross-validate with X-ray data if crystalline .

Q. What strategies are effective for evaluating biological activity (e.g., anticancer potential)?

- Methodological Answer : Use in vitro assays (MTT, apoptosis markers) with cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. Structure-activity relationships (SAR) can be probed by synthesizing analogs with varied substituents (e.g., 6-amino or 8-fluoro derivatives ). Include positive controls (e.g., cisplatin) and triplicate runs for statistical rigor .

Q. How to design computational models for predicting reactivity or binding affinity?

- Methodological Answer : Perform QSAR studies (e.g., Gaussian or Schrödinger Suite) to correlate electronic properties (HOMO/LUMO) with biological activity. Molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II) can identify key binding motifs. Validate models with experimental IC50 data .

Q. What stability challenges arise under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the lactam ring, while basic conditions (pH > 9) risk dehalogenation. Stabilize formulations via lyophilization or co-solvents (PEG-400) .

Critical Analysis of Contradictions

- Synthesis Yield Discrepancies : Lower yields in one-pot methods (vs. multi-step) may stem from competing side reactions. Mitigate via slow addition of reagents or microwave-assisted heating .

- Biological Activity Variability : Differences in cytotoxicity across analogs (e.g., 6-amino vs. 8-fluoro) highlight the need for SAR studies with standardized assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.